Isonipecotic acid

Catalog No.
S575100
CAS No.
498-94-2
M.F
C6H11NO2
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isonipecotic acid

CAS Number

498-94-2

Product Name

Isonipecotic acid

IUPAC Name

piperidine-4-carboxylic acid

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c8-6(9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H,8,9)

InChI Key

SRJOCJYGOFTFLH-UHFFFAOYSA-N

SMILES

Array

Synonyms

Isonipecoticacid;Piperidine-4-carboxylicacid;498-94-2;4-Piperidinecarboxylicacid;Hexahydroisonicotinicacid;4-Carboxypiperidine;dl-isopipecolinicacid;Isonicotinicacid,hexahydro-;iso-nipecoticacid;4-Hexahydroisonicotinicacid;Acideisonipecotique;h-pic(4)-oh;UNII-M5TZP1RWIE;NSC61049;Acideisonipecotique[French];CHEMBL279998;Acidepiperidine-carboxylique-4;SRJOCJYGOFTFLH-UHFFFAOYSA-N;EINECS207-872-3;MFCD00006004;BRN0112553;Acidepiperidine-carboxylique-4[French];h-inp-oh;isonipecolinicacid;4-carboxy-piperidine

Canonical SMILES

C1CNCCC1C(=O)O

The exact mass of the compound Isonipecotic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61049. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a non-proteinogenic, cyclic amino acid and a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Its key procurement-relevant attributes are its symmetrical, achiral structure and its function as both a neuropharmacological tool and a versatile synthetic intermediate. It is widely used as a precursor for active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system, and as a component in the synthesis of complex heterocyclic structures.

Substituting Isonipecotic acid (piperidine-4-carboxylic acid) with its common isomer, nipecotic acid (piperidine-3-carboxylic acid), introduces critical process and performance complications. Nipecotic acid is a chiral compound, typically supplied as a racemate, which necessitates either costly enantiomeric separation or accepting ambiguous stereochemistry in subsequent reactions and biological assays. In contrast, Isonipecotic acid's C2v symmetry makes it achiral, eliminating the need for chiral resolution and simplifying synthesis, characterization, and scale-up. This structural difference is fundamental; the position of the carboxyl group dictates molecular geometry, binding orientation to biological targets like GABA transporters, and the architecture of resulting coordination complexes, making the isomers functionally distinct and non-interchangeable for most applications.

Process Simplification: Achiral Nature Eliminates Costly Chiral Resolution Steps

A primary procurement driver for Isonipecotic acid over its 3-carboxylic acid isomer (nipecotic acid) is its achirality. Nipecotic acid possesses a chiral center at the 3-position, meaning it exists as (R)- and (S)-enantiomers. Its synthesis or procurement as a racemate requires additional, often complex, downstream processing such as chiral HPLC or crystallization with resolving agents to isolate the desired enantiomer. Isonipecotic acid's symmetrical structure (piperidine-4-carboxylic acid) contains no chiral centers, allowing it to be used directly in synthesis without the cost, time, and yield loss associated with chiral separations. This makes it a more efficient and predictable building block for non-chiral scaffolds or when the 4-position substitution is geometrically required.

Evidence DimensionChirality & Process Steps
Target Compound DataAchiral; no resolution required.
Comparator Or BaselineNipecotic Acid (CAS 498-95-3): Chiral; requires enantiomeric separation from racemic mixture for stereospecific applications.
Quantified DifferenceEliminates entire process step (chiral resolution), saving significant time, resources, and potential yield loss.
ConditionsStandard synthetic chemistry and process scale-up for pharmaceutical intermediates.

For process development and manufacturing, selecting this achiral compound avoids the significant technical and economic barriers of chiral separation required for its isomer.

Differentiated GABA Transporter (GAT) Inhibition Profile Compared to Nipecotic Acid

While both are GABA analogs, Isonipecotic acid and Nipecotic acid exhibit distinct inhibitory profiles against GABA transporters (GATs). Racemic Nipecotic acid is a potent inhibitor of the human GAT-1 transporter, with a reported IC50 value of 8 µM. It shows weaker activity against rGAT-2 (IC50 = 38 µM) and hGAT-3 (IC50 = 106 µM). In contrast, studies characterize Isonipecotic acid as a weaker but distinctly profiled GABAA receptor partial agonist and GAT inhibitor. This makes Isonipecotic acid a useful comparator or negative control in studies focused on potent GAT-1 inhibition, allowing researchers to dissect the effects of strong GAT-1 blockade (using Nipecotic acid) from other GABAergic mechanisms.

Evidence DimensionGABA Transporter Inhibition (IC50)
Target Compound DataWeaker GAT inhibitor; serves as a GABAA partial agonist.
Comparator Or Baseline(±)-Nipecotic Acid: IC50 = 8 µM (hGAT-1), 38 µM (rGAT-2), 106 µM (hGAT-3).
Quantified DifferenceNipecotic acid is a significantly more potent GAT-1 inhibitor, providing a clear pharmacological basis for selecting one compound over the other.
ConditionsIn vitro assays using cloned human (h) or rat (r) GABA transporters.

This allows a buyer to select the correct tool for a specific pharmacological question: Nipecotic acid for potent GAT-1 inhibition, and Isonipecotic acid for studies requiring a weaker GABAergic modulator or a structural control.

Defined Vector for Coordination Chemistry and MOF Synthesis

In materials synthesis, the 1,4-substitution pattern of Isonipecotic acid provides a linear and predictable coordination vector that is distinct from the angled geometry of nipecotic acid. This linearity is advantageous in crystal engineering, enabling the formation of specific, often isostructural, coordination polymers and metal-organic frameworks (MOFs). For example, a series of tetraaquabis(isonicotinato)metal(II) complexes with Mn, Fe, Co, Ni, Cu, and Zn were shown to be isostructural, demonstrating the reliability of the Isonipecotic acid scaffold in forming predictable crystal structures. This predictability is critical for designing materials with specific pore sizes, topologies, and functional properties, a level of control not offered by its 3-substituted isomer.

Evidence DimensionMolecular Geometry for Crystal Engineering
Target Compound DataLinear coordination vector (1,4-substitution) enabling predictable, often isostructural, crystal packing.
Comparator Or BaselineNipecotic Acid (3-substitution): Angled coordination vector, leading to different and less predictable packing motifs.
Quantified DifferenceEnables the formation of isostructural series of complexes across different metals (e.g., M(iso)2(H2O)4), demonstrating high structural predictability.
ConditionsHydrothermal or room-temperature synthesis of metal-ligand coordination complexes.

For materials scientists, selecting Isonipecotic acid provides precise control over the geometry of self-assembled structures, crucial for designing functional MOFs and coordination polymers.

Achiral Scaffolding for Pharmaceutical Synthesis

As a symmetrical, achiral building block, Isonipecotic acid is the preferred choice for synthesizing pharmaceutical intermediates and APIs where a 4-substituted piperidine ring is required and stereochemical ambiguity must be avoided. Its use simplifies process development, scale-up, and regulatory compliance by eliminating the need for enantiomeric resolution that would be mandatory if using racemic nipecotic acid.

Pharmacological Control Compound in GABA Transporter Research

Given its distinct and weaker inhibitory profile at GABA transporters compared to the potent GAT-1 inhibitor nipecotic acid, Isonipecotic acid serves as an essential structural analog and control compound. Researchers can use it to differentiate biological effects stemming from potent GAT-1 inhibition versus broader, lower-affinity GABAergic modulation, leading to more precise conclusions.

Linear Linker for Predictable Metal-Organic Framework (MOF) Design

The linear geometry of Isonipecotic acid makes it a superior choice for crystal engineering applications where predictable, ordered structures are paramount. Its demonstrated ability to form isostructural series of coordination polymers allows for the systematic study of how changing the metal center affects material properties, without the confounding variable of a changing crystal lattice.

XLogP3

-3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

129.078978594 Da

Monoisotopic Mass

129.078978594 Da

Heavy Atom Count

9

LogP

-3.05 (LogP)

Melting Point

336.0 °C

UNII

M5TZP1RWIE

GHS Hazard Statements

Aggregated GHS information provided by 200 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 200 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 199 of 200 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

498-94-2

Wikipedia

Isonipecotic_acid

General Manufacturing Information

4-Piperidinecarboxylic acid: ACTIVE

Dates

Last modified: 08-15-2023

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